6-Methoxynicotinimidamide hydrochloride
Overview
Description
6-Methoxynicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methoxynicotinimidamide hydrochloride is represented by the formula C7H10ClN3O . The InChI code for this compound is 1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H .Physical And Chemical Properties Analysis
6-Methoxynicotinimidamide hydrochloride is a solid at room temperature . It is stored in an inert atmosphere at room temperature . The boiling point is not specified .Scientific Research Applications
Inhibition of Hepatic Cytochrome P450
6-Methoxynicotinimidamide hydrochloride demonstrates a reversible and time-dependent inhibition of hepatic cytochrome P450 steroidal hydroxylases. This characteristic is crucial in understanding the metabolism and toxicity of various compounds, including pesticides like methoxychlor, which undergo metabolic activation yielding reactive intermediates (Li, Mani, & Kupfer, 1993).
Chemiluminescence Analysis
This compound plays a significant role in chemiluminescence analysis, a method used for the determination of various drugs, such as chlorpromazine hydrochloride, which is used in treating clinical depression. The process involves the reaction of the drug with cerium(IV) in a nitric acid medium and the measurement of the chemiluminescence intensity produced by rhodamine 6G (Huang & Chen, 2002).
Drug Release Control in Hydrogels
6-Methoxynicotinimidamide hydrochloride is used in the development of novel triazole-containing hydrogels (TGs) as drug carriers. These TGs exhibit time-dependent swelling behavior, which is instrumental in controlling the sustained drug release, a crucial aspect in drug delivery systems (Mishra et al., 2014).
Synthesis of Biocompatible Polymers
This compound is essential in the synthesis of biocompatible polymers. It has been used in the derivatization of rhodamine 6G, leading to the creation of fluorescent initiators for atom transfer radical polymerization (ATRP) or a fluorescent methacrylic comonomer. These compounds are highly fluorescent at physiological pH and are used for biomedical studies (Madsen et al., 2011).
Dietary Exposure and Contaminant Concentrations
In the context of environmental health, this compound is significant in studies exploring human exposure to organohalogen contaminants (OHCs). It helps in understanding how dietary intakes of phenolic OHCs, like methoxychlor, affect concentrations in breast milk and serum (Fujii et al., 2014).
Investigation of Methoxychlor Effects on Human Cytochromes
Research involving 6-Methoxynicotinimidamide hydrochloride has contributed to the understanding of how methoxychlor and its metabolites affect human cytochromes P450. This is critical in determining the metabolic pathways and potential toxicity of substances like pesticides in humans (Hu & Kupfer, 2002).
Study of Drug Resistance in Cancer Cells
This compound is used in studying drug resistance mechanisms in cancer cells. Specifically, it has been used to understand the membrane transport of drugs in rat glioma C6 cells and their resistant cell lines (Matsumoto et al., 1992).
Safety And Hazards
properties
IUPAC Name |
6-methoxypyridine-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOHHNYDKHRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672557 | |
Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynicotinimidamide hydrochloride | |
CAS RN |
201937-22-6 | |
Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypyridine-3-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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